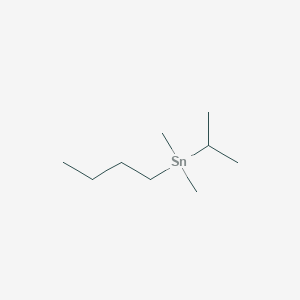

Stannane, butyldimethyl(1-methylethyl)-

Description

Stannane, butyldimethyl(1-methylethyl)- is an organotin compound characterized by a central tin atom bonded to a butyl group, two methyl groups, and a 1-methylethyl (isopropyl) group. Organostannanes are widely studied for their applications in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties. Such compounds are typically synthesized via sequential alkylation or chlorination reactions, as demonstrated in the preparation of dichlorinated stannanes (e.g., via chlorination of precursor compounds followed by recrystallization) .

Properties

CAS No. |

55044-62-7 |

|---|---|

Molecular Formula |

C9H22Sn |

Molecular Weight |

248.98 g/mol |

IUPAC Name |

butyl-dimethyl-propan-2-ylstannane |

InChI |

InChI=1S/C4H9.C3H7.2CH3.Sn/c1-3-4-2;1-3-2;;;/h1,3-4H2,2H3;3H,1-2H3;2*1H3; |

InChI Key |

RBZLKQFNKIODEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](C)(C)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Organostannanes

The following analysis compares stannane, butyldimethyl(1-methylethyl)- with structurally related organotin compounds, focusing on synthesis, stability, and spectroscopic properties.

Key Observations :

Spectroscopic and Computational Data

Table 2: NMR and DFT Analysis of Selected Stannanes

Key Findings :

- $^{119}\text{Sn}$ NMR : The 1:3:3:1 quartet observed in stannane derivatives (e.g., SnH4 in ammonia) arises from coupling with hydrogen atoms . For butyldimethyl(1-methylethyl)-stannane, similar splitting (~103–112 Hz) is anticipated, as seen in hypercoordinated stannanes .

- DFT Methods : The PBE0-GD3BJ and M05-2X methods reliably predict molecular geometries, aiding in modeling steric interactions in mixed-alkyl stannanes .

Reactivity and Stability

- Thermal Decomposition: Analogous to SnH4, which reacts with HCl/HBr at -112°C to form monohalostannanes , butyldimethyl(1-methylethyl)-stannane may undergo ligand exchange under acidic conditions. However, its bulkier substituents likely slow decomposition compared to smaller analogs like SnH4.

- Light Sensitivity : Dihydridostannanes require low-temperature storage (-20°C) to prevent degradation , suggesting similar handling precautions for butyldimethyl(1-methylethyl)-stannane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.